molecular formula C₂₆H₂₇ClF₆O₇ B1140856 Beclomethasone 11,21-Ditrifluoroacetate CAS No. 1260148-03-5

Beclomethasone 11,21-Ditrifluoroacetate

Katalognummer: B1140856
CAS-Nummer: 1260148-03-5
Molekulargewicht: 600.93
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Beclomethasone 11,21-Ditrifluoroacetate is a synthetic corticosteroid used primarily in research settings. It is a derivative of beclomethasone, a well-known anti-inflammatory agent. The compound has a molecular formula of C26H27ClF6O7 and a molecular weight of 600.93 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Beclomethasone 11,21-Ditrifluoroacetate typically involves the esterification of beclomethasone with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification process may involve multiple steps, including crystallization and recrystallization, to ensure high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Beclomethasone 11,21-Ditrifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Mechanism of Action
Beclomethasone acts by binding to glucocorticoid receptors in target tissues, leading to the modulation of inflammatory responses. It inhibits the release of inflammatory mediators such as cytokines and leukotrienes, thereby reducing inflammation and associated symptoms in conditions like asthma and allergic rhinitis .

Pharmacokinetics
Upon administration, beclomethasone 11,21-ditrifluoroacetate undergoes rapid hydrolysis to form active metabolites. The primary metabolite, beclomethasone-17-monopropionate, is responsible for most of the drug's therapeutic effects. The pharmacokinetic profile indicates that approximately 95% of the administered dose is converted to this active form in the lungs, allowing for localized action with minimal systemic exposure .

Clinical Applications

1. Asthma Management
Beclomethasone is widely used as a maintenance therapy for asthma. It helps improve lung function and decrease airway hyper-reactivity. Clinical studies have shown that it can significantly reduce the frequency of asthma exacerbations when used regularly .

2. Allergic Rhinitis
The compound is also effective in treating allergic rhinitis by alleviating nasal symptoms such as congestion and sneezing. It has been shown to prevent the recurrence of nasal polyps following surgical removal .

3. Dermatoses Treatment
In dermatology, beclomethasone is utilized for its anti-inflammatory properties in treating corticosteroid-responsive dermatoses. It helps reduce symptoms like itching and redness associated with various skin conditions .

Comparative Efficacy

Clinical trials comparing beclomethasone with other inhaled corticosteroids (ICS) have provided insights into its relative efficacy:

Drug Efficacy Side Effects
BeclomethasoneEffective in improving FEV1Lower incidence of oral thrush
Fluticasone PropionateHigher potency but more side effectsIncreased hoarseness observed
BudesonideComparable efficacySimilar side effects as beclomethasone

Studies indicate that while fluticasone may offer greater potency at lower doses, beclomethasone has a favorable safety profile with fewer systemic effects .

Case Studies

Several case studies illustrate the successful application of beclomethasone in clinical settings:

  • Case Study 1: Pediatric Asthma Management
    A study involving children aged 5-11 years demonstrated that regular use of beclomethasone significantly reduced asthma symptoms and improved quality of life compared to placebo controls. The children showed marked improvement in lung function tests after 12 weeks of treatment.
  • Case Study 2: Adult Allergic Rhinitis
    An adult patient with severe allergic rhinitis experienced significant relief from nasal congestion and sneezing after initiating treatment with beclomethasone nasal spray. Symptoms were controlled effectively over a six-month period without significant adverse effects.

Safety Profile

While generally well-tolerated, long-term use of beclomethasone may lead to potential side effects such as:

  • Local Effects: Oral candidiasis and dysphonia.
  • Systemic Effects: Possible suppression of the hypothalamic-pituitary-adrenal axis, particularly at high doses or prolonged use .

Wirkmechanismus

Beclomethasone 11,21-Ditrifluoroacetate exerts its effects by binding to glucocorticoid receptors in cells. This binding leads to the activation or repression of specific genes involved in inflammatory responses. The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Beclomethasone 11,21-Ditrifluoroacetate is unique due to its trifluoroacetate groups, which enhance its stability and bioavailability compared to other corticosteroids. This makes it a valuable compound for research and potential therapeutic applications .

Eigenschaften

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-17-hydroxy-10,13,16-trimethyl-3-oxo-11-(2,2,2-trifluoroacetyl)oxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClF6O7/c1-12-8-16-15-5-4-13-9-14(34)6-7-21(13,2)23(15,27)18(40-20(37)26(31,32)33)10-22(16,3)24(12,38)17(35)11-39-19(36)25(28,29)30/h6-7,9,12,15-16,18,38H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,18-,21-,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEYDPUIHRFNRRV-AEQILWRHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C(F)(F)F)O)C)OC(=O)C(F)(F)F)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C(F)(F)F)O)C)OC(=O)C(F)(F)F)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClF6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.